molecular formula C8H17NO B13521307 4-(Tetrahydrofuran-3-yl)butan-2-amine

4-(Tetrahydrofuran-3-yl)butan-2-amine

Cat. No.: B13521307
M. Wt: 143.23 g/mol
InChI Key: GIQIZKXXFDMZLO-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-3-yl)butan-2-amine is an organic compound with the molecular formula C8H17NO. It features a tetrahydrofuran ring attached to a butan-2-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the amidation of tetrahydrofuran-3-formic acid followed by Hofmann degradation . This method is advantageous due to its high yield and stability of the product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes the use of borane-containing reducing agents under atmospheric pressure .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-3-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-(Tetrahydrofuran-3-yl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and amine group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydrofuran-3-yl)butan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the tetrahydrofuran ring and butan-2-amine chain makes it a valuable compound for various applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(oxolan-3-yl)butan-2-amine

InChI

InChI=1S/C8H17NO/c1-7(9)2-3-8-4-5-10-6-8/h7-8H,2-6,9H2,1H3

InChI Key

GIQIZKXXFDMZLO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCOC1)N

Origin of Product

United States

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